

Introduction: A Versatile Halogenated Ketone Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Bromo-2-chlorophenyl)ethanone
Cat. No.:	B1590970

[Get Quote](#)

1-(4-Bromo-2-chlorophenyl)ethanone (CAS No. 252561-81-2) is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis.^{[1][2]} Its molecular structure, featuring a reactive ketone group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, provides a powerful scaffold for constructing complex molecules.^[2] The differential reactivity of the bromine and chlorine atoms, particularly in metal-catalyzed cross-coupling reactions, allows for programmed, site-selective modifications.^{[1][2]} This unique combination of functional handles makes it an invaluable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]}

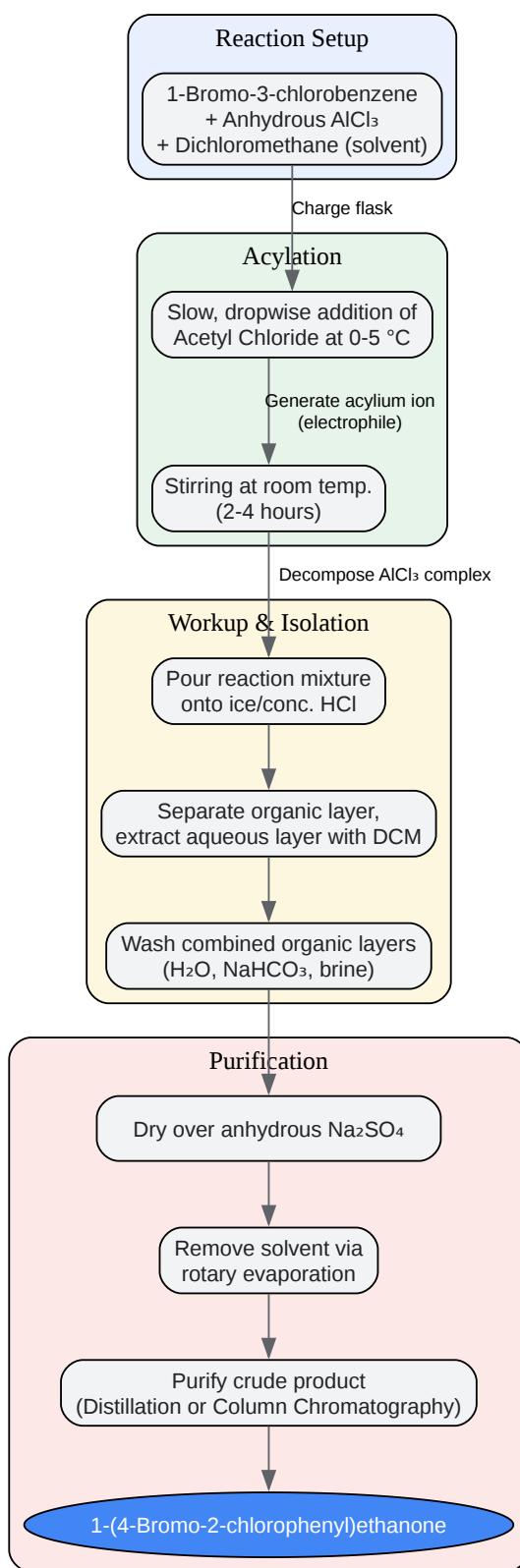
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of **1-(4-Bromo-2-chlorophenyl)ethanone**. We will delve into its logical synthesis via Friedel-Crafts acylation, detail its key physicochemical and spectroscopic properties, and explore its broad applications, particularly in medicinal chemistry. The protocols and explanations are designed to provide researchers and drug development professionals with both practical methodologies and the underlying chemical principles that govern its use.

Physicochemical and Spectroscopic Profile

The fundamental properties of **1-(4-Bromo-2-chlorophenyl)ethanone** are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	252561-81-2	[1]
Molecular Formula	C ₈ H ₆ BrClO	[1]
Molecular Weight	233.49 g/mol	[1]
Appearance	Yellow crystalline solid (expected)	[2]
Boiling Point	265.6°C (at 760 mmHg)	[1]
Density	~1.57 g/cm ³ (predicted)	[3]
Solubility	Insoluble in water; soluble in organic solvents like methanol, dichloromethane.	[4]

Expected Spectroscopic Data: While a publicly available, peer-reviewed spectrum for this specific isomer is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like p-bromoacetophenone and various chloroacetophenones.[\[5\]](#)[\[6\]](#)[\[7\]](#)


- ¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl protons (-COCH₃) around δ 2.6 ppm and complex multiplets in the aromatic region (δ 7.3-7.9 ppm) corresponding to the three protons on the substituted phenyl ring.
- ¹³C NMR (CDCl₃): Key signals are anticipated for the carbonyl carbon (~195 ppm), the methyl carbon (~26 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the ketone and halogen substituents.
- IR Spectroscopy (KBr Pellet): A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
- Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/

^{37}Cl) isotopes. Key fragmentation would likely involve the loss of the methyl group ($[\text{M}-15]^{+}$) and the acetyl group ($[\text{M}-43]^{+}$), resulting in the bromochlorobenzoyl cation.

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely adopted method for synthesizing aryl ketones like **1-(4-Bromo-2-chlorophenyl)ethanone** is the Friedel-Crafts acylation.^{[8][9]} This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent in the presence of a strong Lewis acid catalyst.^[10]

For this specific target, the synthesis commences with 1-bromo-3-chlorobenzene. The acylation introduces an acetyl group ($-\text{COCH}_3$) onto the aromatic ring. The substitution pattern is directed by the existing halogen substituents. The bromine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The position para to the bromine and ortho to the chlorine (C4 relative to Br, C2 relative to Cl) is the most sterically accessible and electronically favored site for the incoming electrophile.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **1-(4-Bromo-2-chlorophenyl)ethanone**.

Detailed Experimental Protocol: Friedel-Crafts Acylation

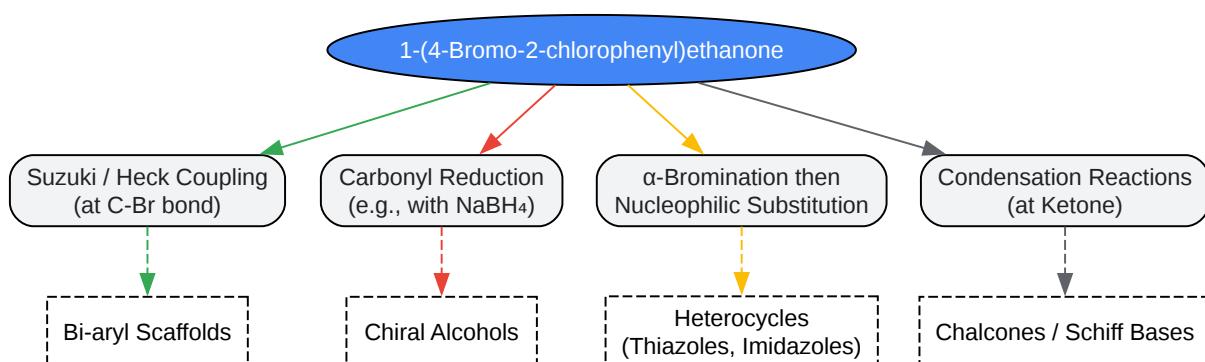
This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation of halogenated benzenes.[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Reagents & Equipment:

- 1-bromo-3-chlorobenzene
- Anhydrous aluminum chloride (AlCl_3)
- Acetyl chloride (CH_3COCl)
- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

- Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).[\[11\]](#)
- Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.
- Addition of Reactants: Add 1-bromo-3-chlorobenzene (1.0 equivalent) to the cooled suspension. Through the dropping funnel, add acetyl chloride (1.1 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[\[12\]](#)


- Scientist's Note: The Lewis acid (AlCl_3) coordinates with the acetyl chloride to generate the highly electrophilic acylium ion (CH_3CO^+).^[8] Maintaining a low temperature during this exothermic step is critical to prevent side reactions and ensure regioselectivity.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.^[11]
 - Scientist's Note: This step hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the product and dissolving the aluminum salts in the aqueous layer.
- Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh portions of DCM. Combine all organic extracts.^[11] Wash the combined organic layer sequentially with water, saturated NaHCO_3 solution (to neutralize any remaining acid), and finally with brine.^[11]
- Drying and Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-(4-Bromo-2-chlorophenyl)ethanone**.

Applications in Chemical Synthesis

The synthetic utility of **1-(4-Bromo-2-chlorophenyl)ethanone** is rooted in its trifunctional nature: the ketone, the aryl bromide, and the aryl chloride. This allows for a diverse range of subsequent chemical transformations.

- Pharmaceutical Intermediate: This compound is a crucial precursor for synthesizing kinase inhibitors, tubulin binders, and other cytotoxic agents for anticancer research.^[2] It is also used in developing non-steroidal anti-inflammatory drugs (NSAIDs) and broad-spectrum antimicrobial agents.^{[1][2]} The halogenated phenyl moiety is a common pharmacophore that can enhance properties like bioavailability and target selectivity.^[2]

- **Cross-Coupling Reactions:** The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position via Suzuki or Heck reactions, leaving the chlorine atom untouched for potential later modification.[1] This sequential functionalization is a cornerstone of modern medicinal chemistry for building molecular complexity.
- **Heterocycle Synthesis:** The α -haloketone moiety, which can be formed by brominating the methyl group of the title compound, is a classic precursor for synthesizing a wide variety of heterocycles like thiazoles, imidazoles, and pyrazines, which are prevalent scaffolds in pharmaceuticals.[14][15][16]
- **Agrochemical Development:** It serves as an intermediate in the synthesis of specialized herbicides, fungicides, and insect growth regulators.[1][2]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1-(4-Bromo-2-chlorophenyl)ethanone** as a versatile intermediate.

Safety and Handling

As with many halogenated organic compounds, **1-(4-Bromo-2-chlorophenyl)ethanone** and its precursors/analogs require careful handling.

- **Hazards:** It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][17] Many related α -bromoacetophenones are lachrymators (tear-producing agents).[4][18]

- Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][21] Avoid breathing dust or vapors.[17]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[19][20] Keep the container tightly sealed.[19]

Conclusion

1-(4-Bromo-2-chlorophenyl)ethanone stands out as a strategically important building block for chemical synthesis. Its preparation via the robust Friedel-Crafts acylation is well-understood and scalable. The true value of this intermediate lies in the orthogonal reactivity of its functional groups, enabling chemists to perform selective, high-yield transformations. For researchers in drug discovery and materials science, mastering the use of this compound opens up efficient synthetic pathways to novel and high-value molecules.

References

- MySkinRecipes. (n.d.). **1-(4-Bromo-2-chlorophenyl)ethanone**.
- Ascent-Chem. (n.d.). Ethanone, 1-(4-Bromo-2-Chlorophenyl)-.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromoacetophenone.
- Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one.
- Fisher Scientific. (2025). Safety Data Sheet: Ethanone, 2-bromo-1-(4-chlorophenyl)-.
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
- BenchChem. (2025). A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone in Synthesis.
- ChemicalBook. (n.d.). 2-Bromo-2'-chloroacetophenone synthesis.
- ChemBK. (2024). Ethanone, 2-bromo-1-(4-chlorophenyl)-.
- BenchChem. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.
- ResearchGate. (n.d.). Microwave-assisted synthesis of a novel Mannich base and conazole derivatives.
- iChemical. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone, CAS No. 536-38-9.
- Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2'-Chloro-4'-bromoacetophenone.

- The Sixth Form College Farnborough. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
- Save My Exams. (2024). Friedel-Crafts Acylation.
- Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.
- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-.
- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-Bromo-2-chlorophenyl)ethanone [myskinrecipes.com]
- 2. 2'-Chloro-4'-bromoacetophenone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxd-chem.com]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 8. studylib.net [studylib.net]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. maths.tcd.ie [maths.tcd.ie]
- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. Ethanone, 1-(4-Bromo-2-Chlorophenyl)- | Properties, Applications, Safety Data & Supplier Information - Expert Chemical Analysis China [chlorobenzene.ltd]
- 20. fishersci.es [fishersci.es]
- 21. 2-Bromo-1-(4-chlorophenyl)ethanone, CAS No. 536-38-9 - iChemical [ichemical.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Ketone Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590970#literature-review-on-1-4-bromo-2-chlorophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com